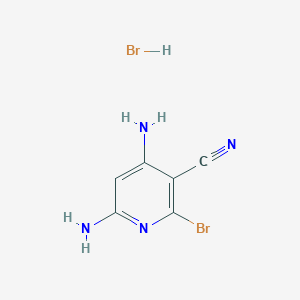![molecular formula C36H69NO8 B13133579 Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is a glycosphingolipid, a type of lipid that includes a sugar molecule attached to a sphingoid base This compound is known for its role in cellular processes and its presence in biological membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- typically involves the glycosylation of a sphingoid base with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. Purification steps such as chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the heptadecenyl chain can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fatty amides.
Substitution: Derivatives with modified amide groups.
Scientific Research Applications
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of bioactive compounds and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and participate in signaling pathways by interacting with specific receptors or enzymes. The compound’s glycosylated structure allows it to engage in carbohydrate-protein interactions, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glucosylceramide: Another glycosphingolipid with a similar structure but different fatty acid chain length.
Lactosylceramide: Contains a lactose moiety instead of a glucose moiety.
Galactosylceramide: Features a galactose sugar instead of glucose.
Uniqueness
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is unique due to its specific combination of a dodecanamide backbone with a beta-D-glucopyranosyloxy group. This structure imparts distinct biochemical properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C36H69NO8 |
|---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N-[(E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29?,30?,31-,33-,34+,35-,36-/m1/s1 |
InChI Key |
IYCYEZLMOLRFAN-FSVQTNNDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)








![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
